molecular formula C14H15Cl2NS B13861822 Ticlopidine-d6 Hydrochloride

Ticlopidine-d6 Hydrochloride

Cat. No.: B13861822
M. Wt: 306.3 g/mol
InChI Key: MTKNGOHFNXIVOS-WYYKMVOGSA-N
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Description

Ticlopidine-d6 Hydrochloride is a deuterated form of Ticlopidine Hydrochloride, which is a platelet aggregation inhibitor. This compound is used in scientific research to study the pharmacokinetics and metabolism of Ticlopidine. The deuterium atoms in this compound make it useful in mass spectrometry studies, as they provide a distinct signal that can be easily differentiated from the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ticlopidine-d6 Hydrochloride involves the incorporation of deuterium atoms into the Ticlopidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-chlorobenzyl chloride with deuterated thiophene, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as deuterium exchange reactions, purification by crystallization, and quality control using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

Ticlopidine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides back to the thioether form.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted derivatives of this compound.

Scientific Research Applications

Ticlopidine-d6 Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Ticlopidine-d6 Hydrochloride, like its non-deuterated counterpart, inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets . This prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. The deuterium atoms do not significantly alter the mechanism of action but provide a useful tool for tracking the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine derivative that inhibits platelet aggregation by a similar mechanism.

    Prasugrel: A more potent thienopyridine with a faster onset of action.

    Ticagrelor: A non-thienopyridine antiplatelet drug that also targets the ADP receptor but has a different chemical structure.

Uniqueness

Ticlopidine-d6 Hydrochloride is unique due to the presence of deuterium atoms, which make it particularly valuable in research applications involving mass spectrometry. This allows for precise tracking and quantification of the compound in complex biological matrices, providing insights into its pharmacokinetics and metabolism that are not easily achievable with non-deuterated forms.

Properties

Molecular Formula

C14H15Cl2NS

Molecular Weight

306.3 g/mol

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)-dideuteriomethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2;

InChI Key

MTKNGOHFNXIVOS-WYYKMVOGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl

Origin of Product

United States

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